molecular formula C14H8F6O6S2 B175669 2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl CAS No. 17763-95-0

2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl

Cat. No.: B175669
CAS No.: 17763-95-0
M. Wt: 450.3 g/mol
InChI Key: VAEJFEYIJHDWKE-UHFFFAOYSA-N
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Description

2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl is a biphenyl derivative substituted with trifluoromethanesulfonyloxy (triflate) groups at the 2,2' positions. This compound is characterized by its strong electron-withdrawing triflate groups, which enhance its reactivity as a leaving group in organic synthesis, particularly in cross-coupling reactions.

Properties

IUPAC Name

[2-[2-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O6S2/c15-13(16,17)27(21,22)25-11-7-3-1-5-9(11)10-6-2-4-8-12(10)26-28(23,24)14(18,19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEJFEYIJHDWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141148
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-95-0
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17763-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyridine-Mediated Triflation

The most widely reported method involves reacting 1,1'-biphenol with Tf₂O in pyridine under inert conditions. Pyridine acts as both a base and a solvent, efficiently scavenging HCl and stabilizing intermediates.

Procedure :

  • Reagents : 1,1'-Biphenol, Tf₂O (2.2 equiv), pyridine (excess).

  • Conditions : 0°C to room temperature, inert atmosphere (N₂ or Ar), 12–24 hours.

  • Yield : 100% (reported in optimized protocols).

Key Advantages :

  • High reactivity of Tf₂O ensures complete bis-triflation.

  • Pyridine’s dual role minimizes side reactions.

  • Scalable for industrial applications.

Mechanistic Insight :
Tf₂O reacts with the phenolic hydroxyl groups in a stepwise manner, forming mono-triflate intermediates before full bis-triflation. Pyridine’s basicity prevents protonation of the intermediate, driving the reaction to completion.

Chlorinated Solvent Systems

Alternative methods employ dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, often with tertiary amines (e.g., triethylamine) as bases.

Procedure :

  • Reagents : 1,1'-Biphenol, Tf₂O (2.0–2.1 equiv), DCM/THF, Et₃N.

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 73–95%.

Trade-offs :

FactorPyridine SystemDCM/THF Systems
Yield 100%73–95%
Reaction Time 12–24 hrs4–6 hrs
Solvent Cost Low (pyridine)Moderate (DCM/THF)

Applications :

  • Pyridine-based methods are preferred for large-scale synthesis due to cost efficiency.

  • DCM/THF systems are faster but require precise stoichiometric control to avoid under-triflation.

Critical Challenges and Solutions

Side Reaction Mitigation

Partial triflation or decomposition of Tf₂O can occur if:

  • Temperature exceeds 25°C.

  • Base concentration is insufficient.

Solutions :

  • Maintain strict anhydrous conditions.

  • Use excess Tf₂O (2.2 equiv) to drive the reaction to completion.

Purification Strategies

BTB is isolated via:

  • Filtration (pyridine systems).

  • Column chromatography (DCM/THF systems, silica gel, hexane/EtOAc).

Yield Optimization :

  • Pyridine reactions require no purification, as byproducts (HCl·pyridine) precipitate out.

  • DCM/THF systems necessitate column chromatography to remove unreacted Tf₂O.

Comparative Analysis of Reported Methods

MethodReagents/ConditionsYieldReference
Pyridine-Tf₂O 1,1'-Biphenol, Tf₂O, pyridine, 0°C→rt100%
DCM-Tf₂O 1,1'-Biphenol, Tf₂O, Et₃N, DCM, 0°C→rt95%
THF-Tf₂O 1,1'-Biphenol, Tf₂O, Et₃N, THF, 0°C→rt73%

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted biphenyl derivatives and more complex organic molecules, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Reagent in Organic Synthesis

BTB serves as a powerful reagent in various organic synthesis reactions, particularly in the formation of sulfonate esters and as a coupling agent in cross-coupling reactions. Its triflate groups facilitate nucleophilic substitutions, making it useful for synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a recent study, BTB was employed as a coupling agent in the Suzuki-Miyaura reaction to synthesize biaryl compounds. The use of BTB allowed for high site selectivity and stereospecificity, resulting in significant yields of the desired products .

Material Science

BTB has applications in material science due to its ability to modify the surface properties of polymers and other materials. Its trifluoromethanesulfonyl groups enhance thermal stability and chemical resistance.

Case Study: Polymer Modification

Research demonstrated that incorporating BTB into polymer matrices improved their thermal properties significantly. The modified polymers exhibited enhanced resistance to solvents and thermal degradation compared to unmodified counterparts .

Pharmaceutical Applications

The unique chemical structure of BTB makes it a candidate for pharmaceutical applications, particularly as a building block for drug synthesis. Its ability to participate in various chemical transformations allows for the creation of novel therapeutic agents.

Case Study: Synthesis of Anticancer Agents

BTB was utilized in the synthesis of novel anticancer compounds through a series of palladium-catalyzed reactions. The resulting compounds showed promising activity against cancer cell lines, highlighting BTB's potential role in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonyloxy groups are highly electron-withdrawing, making the biphenyl core more reactive towards nucleophiles. This reactivity is exploited in synthetic chemistry to introduce various functional groups into the biphenyl structure, enabling the synthesis of a wide range of derivatives with diverse properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key attributes of 2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl with analogous compounds:

Compound Name Backbone Substituents (Position) Molecular Formula Molecular Weight Physical State Hazards Key Applications
2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl Biphenyl Triflate (2,2') C₁₄H₈F₆O₆S₂ 474.33 Solid* Likely corrosive (inferred) Leaving group in organic synthesis
4,4'-Bis(trifluoromethanesulfonyloxy)biphenyl Biphenyl Triflate (4,4') C₁₄H₈F₆O₆S₂ 474.33 Solid Not specified Similar reactivity as triflate
4,4'-Bis(Bromomethyl)-1,1'-biphenyl Biphenyl Bromomethyl (4,4') C₁₄H₁₂Br₂ 340.05 White solid Acute skin irritation Alkylating agent, polymer intermediates
2,2'-Bis(triflate)-1,1'-binaphthyl Binaphthyl Triflate (2,2') C₂₂H₁₂F₆O₆S₂ 574.45 Solid Corrosive (R34: causes burns) Chiral catalysts, asymmetric synthesis

*Inferred from similar triflate compounds.

Key Differences and Implications

Substituent Position and Steric Effects
  • 2,2'-Triflate vs. However, the 2,2' configuration may favor regioselectivity in certain coupling reactions.
  • Biphenyl vs. Binaphthyl Backbone : Binaphthyl triflates (e.g., –15) exhibit axial chirality, enabling use in asymmetric catalysis. Biphenyl derivatives lack this chirality, limiting their utility in enantioselective reactions .

Biological Activity

2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl (CAS Number: 17763-95-0) is a sulfonate compound that has garnered attention in various fields of research, particularly for its unique chemical properties and potential biological applications. This article delves into the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

  • Molecular Formula : C14H8F6O6S2
  • Molecular Weight : 450.33 g/mol
  • Appearance : Powder
  • Solubility : Soluble in organic solvents like dichloromethane and pyridine, which are commonly used in its synthesis .

Biological Activity Overview

The biological activity of 2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl has been explored primarily in the context of its effects on cellular mechanisms and potential therapeutic applications. Key areas of focus include:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, potentially affecting neurological functions .
  • Antiviral Properties : Preliminary studies suggest that derivatives of sulfonated compounds exhibit antiviral activities, although specific data on this biphenyl derivative remains limited .

Study 1: Neurotransmitter Regulation

A study published in MDPI explored the impact of various sulfonated compounds on neurotransmitter systems. It was found that compounds similar to 2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl could modulate histamine levels in the brain, which has implications for treating neurodegenerative diseases such as Alzheimer's disease. The modulation of histamine receptors (H1R and H3R) was particularly noted for its role in neuronal survival and cognitive function enhancement .

Study 2: Antiviral Activity

Research into structurally related compounds has shown promise in inhibiting viral entry mechanisms. Although direct studies on 2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl are sparse, similar sulfonated biphenyls have demonstrated effectiveness against Hepatitis C virus (HCV) by interfering with viral entry processes . This suggests a potential pathway for further investigation into the antiviral properties of this compound.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionModulates neurotransmitter metabolism
Antiviral PotentialInhibits viral entry mechanisms (related compounds)
Neuroprotective EffectsEnhances neuronal survival via histamine modulation
PropertyValue
Molecular FormulaC14H8F6O6S2
Molecular Weight450.33 g/mol
AppearancePowder
SolubilityOrganic solvents

Q & A

Q. What is the structural and functional significance of the trifluoromethanesulfonyloxy groups in 2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl?

The trifluoromethanesulfonyloxy (triflate) groups are strong electron-withdrawing substituents that enhance the electrophilicity of the biphenyl backbone. This makes the compound an excellent substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), where the triflate acts as a leaving group. The triflate’s stability under anhydrous conditions and its reactivity with transition-metal catalysts are critical for forming carbon-carbon or carbon-heteroatom bonds .

Q. How is 2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl synthesized?

A standard synthesis route involves reacting 1,1'-biphenyl-2,2'-diol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by triflate groups. Purity is typically confirmed by ¹⁹F NMR (δ ~ -78 ppm for triflate signals) and elemental analysis .

Q. What analytical techniques are recommended for characterizing this compound?

  • ¹H and ¹⁹F NMR : To confirm the biphenyl backbone and triflate substitution patterns.
  • Mass Spectrometry (MS) : For molecular weight verification (expected [M]⁺ at m/z 450.33).
  • Elemental Analysis : To validate the empirical formula (C₁₄H₈F₆O₆S₂).
  • FT-IR : To identify characteristic S=O and C-F stretches (~1350-1450 cm⁻¹ and ~1150-1250 cm⁻¹, respectively) .

Advanced Research Questions

Q. How does moisture sensitivity impact experimental design with this compound?

The triflate groups are prone to hydrolysis in the presence of moisture, leading to decomposition into biphenyl diol and triflic acid. To mitigate this:

  • Use rigorously dried solvents (e.g., THF or DMF stored over molecular sieves).
  • Perform reactions under inert atmospheres (N₂ or Ar) in Schlenk-line setups.
  • Monitor reaction progress via ¹⁹F NMR to detect hydrolysis byproducts (e.g., free triflate anion) .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions using this substrate?

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with XPhos ligands) enhance coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state.
  • Temperature Control : Reactions typically proceed at 80–100°C to balance reactivity and catalyst stability.
  • Additives : Use of Cs₂CO₃ as a base improves turnover in Suzuki couplings .

Q. How can contradictory data on reaction yields be resolved when varying substituents on the biphenyl core?

Contradictions often arise from steric or electronic effects of substituents. Systematic studies should:

  • Compare Hammett parameters (σ⁺) to quantify electronic effects.
  • Use X-ray crystallography or DFT calculations to analyze steric hindrance.
  • Optimize reaction conditions (e.g., ligand-to-metal ratios) for each derivative.
  • Validate results with triplicate runs and statistical analysis (e.g., ANOVA) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of triflic acid vapors.
  • Storage : In airtight containers under inert gas at -20°C to prevent hydrolysis.
  • Emergency Measures : Neutralize spills with sodium bicarbonate and rinse extensively with water .

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